1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(4-methoxyphenyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine and oxadiazole moiety
Preparation Methods
The synthesis of 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide under basic conditions.
Coupling with pyridine: The oxadiazole intermediate is then coupled with 2-bromopyridine in the presence of a palladium catalyst.
Piperazine substitution: Finally, the resulting compound is reacted with 4-(4-methoxyphenyl)piperazine under nucleophilic substitution conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(4-methoxyphenyl)piperazine has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various pharmacological effects, including modulation of mood and cognition.
Comparison with Similar Compounds
Similar compounds to 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(4-methoxyphenyl)piperazine include:
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Aripiprazole: Another piperazine derivative, used as an antipsychotic.
Quetiapine: A piperazine-containing compound used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-31-20-10-8-19(9-11-20)29-13-15-30(16-14-29)23-21(3-2-12-26-23)24-27-22(28-32-24)17-4-6-18(25)7-5-17/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBPODVLURNDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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